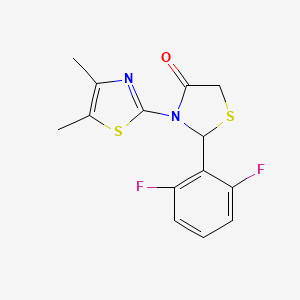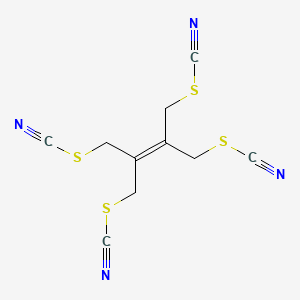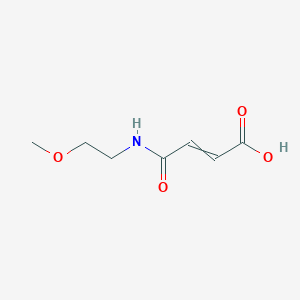![molecular formula C14H11N3O B14179064 (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 858118-49-7](/img/structure/B14179064.png)
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes including cell proliferation, differentiation, and angiogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and purification systems to streamline the process.
化学反应分析
Types of Reactions
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
科学研究应用
(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes involving FGFRs.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn affects downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy.
相似化合物的比较
Similar Compounds
Some similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activity.
Pyrazolo[3,4-b]pyridines: These compounds also exhibit biological activities and have been explored for their potential therapeutic applications.
Uniqueness
What sets (3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone apart is its specific substitution pattern, which confers unique binding properties and biological activities. Its ability to selectively inhibit multiple FGFR isoforms makes it a valuable compound for further research and development in the field of targeted cancer therapies .
属性
CAS 编号 |
858118-49-7 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
(3-aminophenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H11N3O/c15-10-4-1-3-9(7-10)13(18)12-8-17-14-11(12)5-2-6-16-14/h1-8H,15H2,(H,16,17) |
InChI 键 |
IUDNXRKQECBOKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


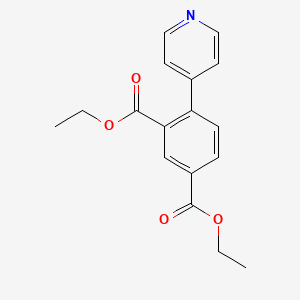
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
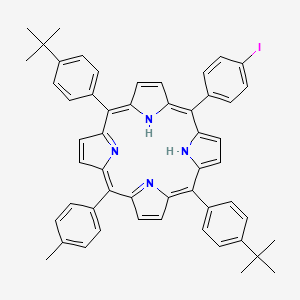
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
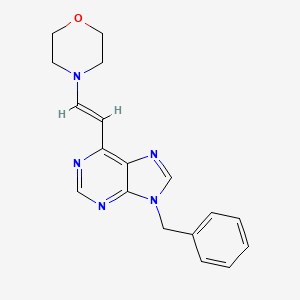
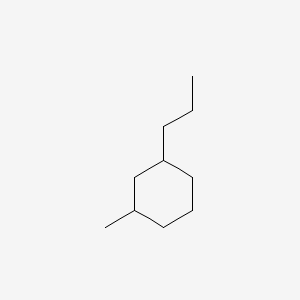
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
